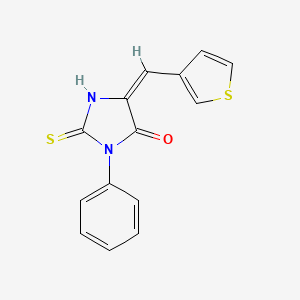

(5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

Beschreibung

Eigenschaften

IUPAC Name |

(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)imidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-13-12(8-10-6-7-19-9-10)15-14(18)16(13)11-4-2-1-3-5-11/h1-9H,(H,15,18)/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBQEWWUCWERSR-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CSC=C3)/NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Wirkmechanismus

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities. They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact structure of the compound and the biological target it interacts with.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

The metabolism of the compound can affect its activity and duration of action, while excretion determines the rate at which the compound is removed from the body.

Result of Action

Given the range of biological activities exhibited by thiophene derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of the compound. Additionally, the physiological environment within the body, including factors such as enzymatic activity and the presence of transport proteins, can also influence the action and efficacy of the compound.

Biologische Aktivität

The compound (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, characterized by its unique structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a CAS number of 87736-69-4. The structure features a mercapto group (-SH), which is known to contribute to various biological activities through interactions with biological macromolecules.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.36 g/mol |

| CAS Number | 87736-69-4 |

| Solubility | Soluble in DMSO |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazoles possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Recent investigations have highlighted the antitumor potential of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

Antiviral Properties

Preliminary data suggest that the compound may also exhibit antiviral properties. It has been observed to inhibit the replication of Herpes simplex virus type 1 (HSV-1) in vitro, indicating a potential role in antiviral therapy .

The biological activity of this compound is largely attributed to its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to:

- Inhibition of Enzymatic Activity : The mercapto group can form disulfide bonds with cysteine residues in proteins, altering their function.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis in cancer cells.

- Modulation of Signal Transduction Pathways : It may influence pathways related to cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study conducted on A549 lung cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity .

Case Study 2: Antiviral Activity

In a controlled laboratory setting, the compound was tested against HSV-1. Results indicated a 70% reduction in viral load at a concentration of 50 µM after 24 hours of treatment, suggesting its potential as an antiviral agent .

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Effective against bacteria | Not specified |

| Antitumor | Significant cytotoxicity | ~25 µM |

| Antiviral | Inhibitory effect on HSV | ~50 µM |

Q & A

Q. What are the common synthetic routes for preparing (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one, and what key reaction conditions influence stereochemical outcomes?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with thiazole or imidazolone ring formation followed by condensation with aldehydes. For example, mercapto compounds can react with dichloroamides to form the imidazolone core, with subsequent condensation using 3-thiophenecarboxaldehyde to introduce the exocyclic double bond . Key conditions include:

- Solvent selection (DMF or THF for polar intermediates).

- Catalysts (e.g., ZnCl₂ for aldol condensations).

- Temperature control (60–80°C for ring closure).

Stereochemical outcomes (E/Z configuration) depend on reaction time and steric hindrance from substituents .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and double-bond configuration. For example, vinyl proton signals (δ 6.95–8.01 ppm) and aromatic splitting patterns validate the thienylmethylene group .

- Elemental Analysis (CHNS) : Validates empirical formulas with <0.3% deviation .

- HPLC-MS : Detects impurities and quantifies purity (>98% for pharmacological studies).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when confirming the E-configuration of the exocyclic double bond?

- Methodological Answer: Discrepancies arise from dynamic effects in solution (NMR) vs. solid-state (X-ray). Strategies include:

- Variable-Temperature NMR : Assesses conformational flexibility (e.g., coalescence of doublet signals at elevated temperatures).

- DFT Calculations : Predicts stable conformers and compares with experimental NMR shifts .

- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of stereochemistry .

Q. What strategies are recommended for optimizing reaction yield in multi-step syntheses, particularly during imidazolone ring formation?

- Methodological Answer:

- Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., thiolate intermediates).

- Catalyst Screening : Triethylamine/DMF systems enhance nucleophilic substitution in ring closure .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% .

Q. How can researchers design stability studies to evaluate the compound’s degradation under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C. Monitor via HPLC for degradation products.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life. For imidazolones, hydrolysis at the exocyclic double bond is a major degradation pathway .

Data Contradiction Analysis

Q. How should conflicting bioactivity results (e.g., IC₅₀ variability in anticancer assays) be addressed?

- Methodological Answer: Variability often stems from assay conditions (e.g., cell line specificity, incubation time). Mitigation strategies include:

- Dose-Response Repetition : Conduct triplicate MTT assays across multiple cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies : Use Western blotting to confirm target modulation (e.g., apoptosis markers like caspase-3) .

Research Design Considerations

Q. What experimental frameworks are suitable for studying the environmental impact or biodegradability of this compound?

- Methodological Answer: Adapt OECD guidelines for ecological risk assessment:

- Biodegradation Tests : Use activated sludge models to measure half-life in aqueous systems.

- Bioaccumulation Studies : Measure logP values (predicted >3.5 indicates high lipid solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.